Home > Products > Screening Compounds P47099 > Ivabradine, (-)-
Ivabradine, (-)- - 167072-91-5

Ivabradine, (-)-

Catalog Number: EVT-420279
CAS Number: 167072-91-5
Molecular Formula: C27H36N2O5
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A benzazepine derivative and selective HYPERPOLARIZATION-ACTIVATED CYCLIC NUCLEOTIDE-GATED CHANNELS inhibitor that lowers the heart rate. It is used in the treatment of CHRONIC STABLE ANGINA in patients unable to take BETA-ADRENERGIC BLOCKERS, and in the treatment of HEART FAILURE.
Overview

Ivabradine, specifically the (-)-isomer, is a pharmaceutical compound primarily used as a heart rate lowering agent. It is classified as a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated channel 4, which plays a crucial role in cardiac pacemaker activity. This compound is particularly beneficial in the treatment of conditions such as stable angina pectoris and heart failure by reducing heart rate without affecting myocardial contractility.

Source

Ivabradine was first developed by Servier Laboratories and has been marketed under various trade names. The compound's synthesis and its pharmacological properties have been extensively studied, leading to multiple patents that describe various methods for its preparation and application in medical therapies.

Classification

Ivabradine belongs to the class of benzazepines and is categorized as an antianginal medication. Its chemical structure allows it to selectively inhibit the If current in the sinoatrial node of the heart, resulting in a decrease in heart rate.

Synthesis Analysis

Methods

The synthesis of Ivabradine has been approached through various methods, which can be broadly categorized into traditional chemical synthesis and biocatalytic processes.

Technical Details

The synthesis typically involves several steps:

  • Initial formation of key intermediates through reactions involving veratraldehyde and malonic acid.
  • Subsequent steps may include reductive alkylation using palladium on carbon as a catalyst under hydrogen atmosphere.
  • Final purification steps often involve recrystallization techniques to achieve desired purity levels.
Molecular Structure Analysis

Structure

Ivabradine has a complex molecular structure characterized by its bicyclic framework. The molecular formula is C27H36N2O5C_{27}H_{36}N_{2}O_{5}, with a molecular weight of 468.59 g/mol. The structure features multiple functional groups including methoxy groups which contribute to its pharmacological activity.

Data

  • CAS Number: 155974-00-8
  • Molecular Weight: 468.59 g/mol
  • Structural Representation: The structural formula can be represented as follows:
Ivabradine Structure C27H36N2O5\text{Ivabradine Structure }C_{27}H_{36}N_{2}O_{5}
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of Ivabradine include:

  • Alkylation Reactions: These are critical for forming the bicyclic structure.
  • Hydrogenation Reactions: Catalytic hydrogenation is employed to reduce specific functional groups.

Technical Details

The reaction conditions are carefully controlled, often requiring specific temperatures (e.g., 50 °C) and pH adjustments (e.g., pH 3 - 3.5) during the synthesis process to ensure optimal yields and purity .

Mechanism of Action

Process

Ivabradine acts primarily by inhibiting the If current in the sinoatrial node, which leads to decreased heart rate without affecting myocardial contractility or conduction velocity. This mechanism is particularly beneficial for patients with ischemic heart disease or heart failure.

Data

Clinical studies have demonstrated that Ivabradine effectively lowers heart rate, improving outcomes in patients with stable angina and chronic heart failure . The selectivity for If channels minimizes side effects commonly associated with other heart rate-lowering medications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like acetonitrile but less soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases during synthesis processes.

Relevant data from studies indicate high purity levels (>99%) achieved through optimized synthetic routes, ensuring consistent performance in therapeutic applications .

Applications

Scientific Uses

Ivabradine is primarily used in clinical settings for:

  • Treatment of Angina Pectoris: Reducing episodes of chest pain by lowering heart rate.
  • Management of Heart Failure: Improving exercise tolerance and quality of life in patients with chronic conditions.

Additionally, ongoing research continues to explore its potential applications in other cardiovascular diseases and conditions associated with elevated heart rates.

Molecular Pharmacology of Ivabradine: Mechanisms and Pathways

Selective Inhibition of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

Ivabradine exerts its primary pharmacological effect through highly selective inhibition of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which conduct the "funny" current (If) crucial for cardiac pacemaker activity. The drug achieves this by entering the channel pore from the intracellular side during the open state and binding within the conduction pathway, thereby disrupting ion flow in a concentration-dependent manner [7] [8]. This binding exhibits significant isoform specificity: ivabradine blocks human HCN4 channels (predominant in sinoatrial node) with a half-maximal inhibitory concentration (IC50) of 2.0 μM, while showing greater potency against mouse HCN1 channels (IC50 = 0.94 μM) [1]. The blocking mechanism differs fundamentally between isoforms—ivabradine functions as an open-channel blocker for HCN4, requiring channel opening during hyperpolarization for access to its binding site. In contrast, it acts as a closed-channel blocker for HCN1, preferentially interacting with closed or transitional channel states [1].

A distinctive pharmacodynamic property is ivabradine's current-dependent block, where the outward movement of ions during depolarization facilitates drug binding, while repolarization-associated inward current promotes dissociation [8]. This unique mechanism, coupled with use-dependence (enhanced efficacy with frequent channel opening/closing cycles), enables heart rate reduction proportional to pacing frequency. Unlike earlier If inhibitors (e.g., zatebradine), ivabradine demonstrates exceptional channel specificity, showing negligible effects on delayed rectifier potassium currents (IK) or calcium channels (ICaT, ICaL), minimizing pro-arrhythmic potential [8].

Table 1: Ivabradine Selectivity Profile for HCN Channel Isoforms

HCN IsoformPrimary LocalizationIC50 (μM)Block MechanismPhysiological Role
HCN4Sinoatrial node (dominant)2.0Open-channel blockerPrimary pacemaker current
HCN1Sinoatrial node (minor), CNS0.94Closed-channel blockerModulates pacemaker precision
HCN2Ventricular myocardium, CNS>10Minimal blockNeuronal excitability
HCN3CNS, peripheral nerves>10Negligible blockSensory neuron function

Modulation of Cardiac Pacemaker Current (If) Dynamics

The funny current (If) represents a mixed Na+/K+ conductance activated during hyperpolarization (voltages negative to -40/-50 mV) that drives diastolic depolarization in sinoatrial node cells. Ivabradine alters If dynamics by reducing the slope of diastolic depolarization, thereby increasing the time required to reach the action potential threshold and decreasing the firing rate of pacemaker cells [1] [2]. This modulation exhibits frequency-dependent efficacy, with greater heart rate reduction occurring at higher baseline rates due to increased channel cycling that facilitates drug binding [7] [8].

Electrophysiological studies reveal that ivabradine's action extends beyond simple channel blockade to influence channel gating kinetics. The drug stabilizes channels in non-conducting states during diastolic depolarization, functionally extending the time constant of activation and reducing the maximal If conductance available for pacemaking [1]. Importantly, this modulation occurs without altering cardiac conduction parameters (PR, QRS, or QTc intervals), distinguishing ivabradine from beta-blockers or calcium channel blockers that affect ventricular repolarization and contractility [8]. The therapeutic implication is selective heart rate reduction without negative inotropic effects—particularly advantageous in heart failure with reduced ejection fraction (HFrEF) where maintaining contractile function is essential [4] [8].

Role in Diastolic Depolarization and Heart Rate Regulation

Diastolic depolarization represents the pacemaker phase bridging repolarization to the subsequent action potential threshold. By inhibiting If during the early diastolic period, ivabradine attenuates the net inward current responsible for spontaneous depolarization, effectively "flattening" the slope of this phase [1] [2]. Mathematical modeling incorporating sinoatrial node cell electrophysiology demonstrates that a 15-20% reduction in If conductance can decrease spontaneous firing rate by 10-15 beats/minute—consistent with clinical observations [1].

The heart rate reduction achieved has profound implications for myocardial energetics. Prolonging diastole through heart rate lowering increases coronary perfusion time by 15-25% at therapeutic doses, significantly improving myocardial oxygen supply-demand balance in ischemic conditions [8] [9]. This mechanistic benefit translates clinically to reduced angina frequency and improved exercise tolerance. Furthermore, in failing hearts, the prolonged diastolic interval enhances ventricular filling and stroke volume, particularly in patients with impaired relaxation where filling times are critical [3] [6]. A case study of mitochondrial cardiomyopathy demonstrated that ivabradine increased stroke volume from 44mL to 50mL and 6-minute walk distance by 17%, attributable to improved diastolic filling and energy metabolism [6].

Pleiotropic Effects Beyond Heart Rate Reduction

Antiremodeling Properties in Cardiac Tissue

Ivabradine exerts significant cardioprotective effects independent of heart rate reduction. In animal models of heart failure, ivabradine treatment reduces myocardial fibrosis by 30-40% through downregulation of collagen I/III synthesis and matrix metalloproteinase (MMP-2/9) activity [4] [8]. These structural benefits correlate with attenuated left ventricular hypertrophy and improved ventricular compliance. The proposed mechanisms include: 1) Reduced mechanical stress from slower heart rate decreasing stretch-activated profibrotic signaling; 2) Attenuated neurohumoral activation (noradrenaline, angiotensin II); and 3) Direct modulation of TGF-β/Smad pathways regulating extracellular matrix deposition [4].

At the cellular level, ivabradine demonstrates potent antiapoptotic effects, reducing caspase-3 activation by >50% in ischemic myocardium and preserving cardiomyocyte viability [4] [9]. This cardioprotection extends to antioxidant activity, where ivabradine enhances glutathione peroxidase and superoxide dismutase expression while reducing lipid peroxidation markers like malondialdehyde by 35-60% [4]. These multifaceted antiremodeling actions contribute to improved ventricular function and may underlie the mortality benefits observed in HFrEF patients receiving ivabradine [3] [4].

Autonomic Nervous System Modulation

Although not a direct sympatholytic agent, ivabradine indirectly modulates autonomic balance through several pathways. By reducing heart rate without affecting contractility, ivabradine diminishes the compensatory baroreflex activation typically triggered by pharmacological bradycardia, thereby avoiding sympathetic counter-regulation [5] [8]. Clinical studies reveal reduced muscle sympathetic nerve activity and plasma norepinephrine levels (by 20-30%) following chronic ivabradine treatment, suggesting overall sympathoinhibition [5].

Emerging evidence points to effects on the intrinsic cardiac nervous system—the "little brain" of the heart consisting of ganglionated plexuses that process local cardiac afferent information. Ivabradine may modulate this neural network by altering sinoatrial node activity patterns that influence intrinsic neuronal firing, potentially resetting autonomic balance at the cardiac level [5]. This autonomic modulation has functional significance: in doxorubicin-induced cardiotoxicity models, ivabradine prevented autonomic dysfunction (assessed by heart rate variability parameters) and preserved ventricular function independent of heart rate effects [5].

Mitochondrial Energy Metabolism Interactions

Ivabradine exerts profound effects on myocardial energetics through preservation of mitochondrial function. In isolated rabbit hearts subjected to ischemia-reperfusion, ivabradine (3μM) increased ATP preservation during ischemia by 197% (from 3.7±0.3 to 11.0±0.6 μM/g dry weight) and improved mitochondrial respiratory control index by 72% (from 6.9±0.3 to 11.9±1.3) [9]. These benefits correlate strongly with heart rate reduction (r=0.674 for ATP preservation, p=0.0042) and are abolished by pacing, confirming heart rate-dependence [9].

The mechanisms underlying these metabolic improvements include: 1) Reduced oxidative stress through preservation of NADPH redox potential (NADPH/NADP+ ratio increased from 2.5±0.5 to 4.2±0.5); 2) Attenuated proton leak across mitochondrial membranes improving coupling efficiency; and 3) Enhanced electron transport chain function particularly at Complex I [6] [9]. In mitochondrial cardiomyopathy, these effects translate to improved diastolic function and exercise capacity, as demonstrated by normalized transmitral flow patterns and increased 6-minute walk distance despite underlying metabolic defects [6]. Importantly, ivabradine improves energy status in normoxic hearts without altering basal oxygen consumption, indicating efficiency gains rather than suppressed metabolism [9].

Table 2: Metabolic Effects of Ivabradine in Experimental Models

ParameterChange with IvabradineExperimental ModelFunctional Significance
ATP content↑ 197%Ischemic rabbit heartEnhanced contractile recovery
Mitochondrial RCI↑ 72%Ischemic rabbit heartImproved oxidative phosphorylation efficiency
NADPH/NADP+ ratio↑ 68%Ischemic rabbit heartEnhanced antioxidant capacity
Creatine kinase release↓ 47%Ischemic rabbit heartReduced membrane damage
Noradrenaline release↓ 47%Ischemic rabbit heartAttenuated sympathetic activation
6-minute walk distance↑ 17%Human mitochondrial cardiomyopathyImproved functional capacity

Properties

CAS Number

167072-91-5

Product Name

Ivabradine, (-)-

IUPAC Name

3-[3-[[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one

Molecular Formula

C27H36N2O5

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m0/s1

InChI Key

ACRHBAYQBXXRTO-NRFANRHFSA-N

SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC

Synonyms

7,8-dimethoxy-3-(3-(((4,5-dimethoxybenzocyclobutan-1-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-2H-benzazepin-2-one
Corlanor
ivabradine
S 16257
S 16257 2
S 16257-2
S 162572
S 16260 2
S 16260-2
S 162602
S-16257
S-16257-2
S-16260-2
S16257
S162572
S162602

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@@H]3CC4=CC(=C(C=C34)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.